molecular formula C21H39BrO9 B610281 Propargyl-PEG9-bromide CAS No. 2055042-83-4

Propargyl-PEG9-bromide

Cat. No. B610281
CAS RN: 2055042-83-4
M. Wt: 515.44
InChI Key: LYYKZUOYGAXPAG-UHFFFAOYSA-N
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Description

Propargyl-PEG9-bromide is a PEG derivative containing a propargyl group and a bromide group . The propargyl group can react with azide-bearing compounds or biomolecules via copper-catalyzed azide-alkyne Click Chemistry to yield a stable triazole linkage . The bromide (Br) is a very good leaving group for nucleophilic substitution reactions .


Synthesis Analysis

The synthesis of propargyl derivatives has seen remarkable progress in the last decade . The propargyl group is a highly versatile moiety whose introduction into small-molecule building blocks opens up new synthetic pathways for further elaboration . The propargylation of compounds was carried out by alkylation or amidation with propargyl bromide .


Molecular Structure Analysis

This compound has a molecular weight of 515.4 g/mol and a molecular formula of C21H39BrO9 . It contains a propargyl group and a bromide group . The propargyl group can undergo tautomerization with the allenyl moiety, greatly expanding the scope of propargylation .


Chemical Reactions Analysis

This compound can undergo copper-catalyzed azide-alkyne cycloaddition (CuAAc) with molecules containing Azide groups . This reaction is part of a larger class of reactions known as click chemistry .


Physical And Chemical Properties Analysis

This compound is a hydrophilic PEG spacer, which increases its solubility in aqueous media . It has a molecular weight of 515.4 g/mol and a molecular formula of C21H39BrO9 .

Scientific Research Applications

Eco-Friendly Synthesis Methods

  • Propargyl-PEG9-bromide has been used in eco-friendly synthesis methods. For instance, PEG-600 was utilized as a solvent to synthesize compounds in a green, one-pot method, which included the use of propargyl bromide (Ravi Kumar et al., 2020).

Biomedical Applications

  • Propargyl-ended heterobifunctional poly(ethylene glycol) derivatives were synthesized, showing potential for the development of PEG-based bioconjugates for biomedical applications (Lu & Zhong, 2010).

Soil Fumigation and Environmental Impact

  • Propargyl bromide has been explored as a soil fumigant, with studies focusing on its volatility, adsorption, and degradation in different soil types (Yates & Gan, 1998).

Polymer Chemistry

  • The compound has been used in the synthesis of block copolymers, such as poly(epichlorohydrin-b-ethylene glycol) block copolymers, via "click" chemistry, involving reactions with polyethylene glycol bromine (PEG-Br) (Öztürk & Yörümez, 2019).

Synthesis and Characterization in Material Science

  • In material science, this compound has been employed in the synthesis and characterization of various compounds, such as cholesterol-(1,2,3-triazole)-PEG oligomers (Xu et al., 2013).

Mechanism of Action

Target of Action

Propargyl-PEG9-bromide is primarily used in the synthesis of antibody-drug conjugates (ADCs) . The compound’s primary targets are azide-bearing compounds or biomolecules . The propargyl group in this compound can react with these azide-bearing targets via a copper-catalyzed azide-alkyne Click Chemistry .

Mode of Action

The interaction of this compound with its targets involves a copper-catalyzed azide-alkyne Click Chemistry . This reaction forms a stable triazole linkage . The bromide group in this compound is a good leaving group for nucleophilic substitution reactions .

Biochemical Pathways

The propargyl group in this compound plays a crucial role in organic synthesis . It allows the propargylic unit to offer a handle for further synthetic transformations . The propargylation reaction serves as a strategic step in a reaction sequence that results in the formation of more elaborate/complex structures .

Pharmacokinetics

It is known that the hydrophilic peg spacer in the compound increases solubility in aqueous media , which could potentially impact its bioavailability.

Result of Action

The molecular and cellular effects of this compound’s action are largely dependent on the azide-bearing compounds or biomolecules it interacts with. The formation of a stable triazole linkage can lead to the synthesis and functionalization of more elaborate/complex building blocks and intermediates .

Action Environment

The action, efficacy, and stability of this compound can be influenced by environmental factors. For instance, the use of mercury, the corrosiveness of propargyl bromide, and the pyrophoric nature of allenyl boronic acid raise environmental and safety concerns . Additionally, the solvent-free condition has been found to be beneficial in the synthesis of propargylamines .

Safety and Hazards

Propargyl bromide, a component of Propargyl-PEG9-bromide, is considered hazardous. It is highly flammable and toxic if swallowed . It can cause severe skin burns and eye damage, and is suspected of damaging fertility or the unborn child . It may also cause respiratory irritation and drowsiness or dizziness .

Future Directions

The propargyl group is a highly versatile moiety that opens up new synthetic pathways for further elaboration . The last decade has witnessed remarkable progress in both the synthesis of propargylation agents and their application in the synthesis and functionalization of more elaborate/complex building blocks and intermediates . This suggests that propargyl derivatives like Propargyl-PEG9-bromide will continue to be an area of active research in the future .

Biochemical Analysis

Biochemical Properties

Propargyl-PEG9-bromide plays a significant role in biochemical reactions, particularly in the synthesis of ADCs . The propargyl group in this compound can react with azide-bearing compounds or biomolecules via copper-catalyzed azide-alkyne Click Chemistry . This reaction forms a stable triazole linkage, which is crucial in the creation of ADCs .

Cellular Effects

The specific effects of this compound on various types of cells and cellular processes are not well-documented in the literature. As a component in the synthesis of ADCs, it indirectly influences cell function. ADCs are designed to target specific cancer cells, sparing healthy cells. Once the ADC binds to its target cell, the drug is internalized, released, and exerts its cytotoxic effect .

Molecular Mechanism

The molecular mechanism of this compound is primarily through its role in the formation of ADCs . The propargyl group in this compound reacts with azide-bearing compounds or biomolecules in a copper-catalyzed azide-alkyne Click Chemistry reaction . This reaction forms a stable triazole linkage, which is a critical step in the creation of ADCs .

Temporal Effects in Laboratory Settings

As a component in the synthesis of ADCs, its stability and degradation would be crucial factors in the effectiveness and shelf-life of the resulting ADCs .

Dosage Effects in Animal Models

As a component in the synthesis of ADCs, the dosage of the resulting ADC would be a critical factor in its efficacy and potential toxicity .

Metabolic Pathways

As a component in the synthesis of ADCs, it could potentially interact with various enzymes and cofactors during the metabolic processing of the ADC .

Transport and Distribution

As a component in the synthesis of ADCs, its distribution within the body would be a critical factor in the ADC’s ability to reach and bind to its target cells .

Subcellular Localization

As a component in the synthesis of ADCs, its localization within the cell would be a critical factor in the ADC’s ability to exert its cytotoxic effect .

properties

IUPAC Name

3-[2-[2-[2-[2-[2-[2-[2-[2-(2-bromoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]prop-1-yne
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H39BrO9/c1-2-4-23-6-8-25-10-12-27-14-16-29-18-20-31-21-19-30-17-15-28-13-11-26-9-7-24-5-3-22/h1H,3-21H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYYKZUOYGAXPAG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCOCCOCCOCCOCCOCCOCCOCCOCCOCCBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H39BrO9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901199635
Record name 3,6,9,12,15,18,21,24,27-Nonaoxatriacont-29-yne, 1-bromo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901199635
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

515.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

2055042-83-4
Record name 3,6,9,12,15,18,21,24,27-Nonaoxatriacont-29-yne, 1-bromo-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2055042-83-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3,6,9,12,15,18,21,24,27-Nonaoxatriacont-29-yne, 1-bromo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901199635
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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